3-Oxo-(-)-lentiginosine 3-Oxo-(-)-lentiginosine
Brand Name: Vulcanchem
CAS No.: 160169-49-3
VCID: VC0023970
InChI: InChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1
SMILES: C1CCN2C(C1)C(C(C2=O)O)O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

3-Oxo-(-)-lentiginosine

CAS No.: 160169-49-3

Reference Standards

VCID: VC0023970

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

3-Oxo-(-)-lentiginosine - 160169-49-3

CAS No. 160169-49-3
Product Name 3-Oxo-(-)-lentiginosine
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name (1R,2S,8aR)-1,2-dihydroxy-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
Standard InChI InChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1
Standard InChIKey LKCBJKFYFVBJCS-QYNIQEEDSA-N
Isomeric SMILES C1CCN2[C@H](C1)[C@H]([C@@H](C2=O)O)O
SMILES C1CCN2C(C1)C(C(C2=O)O)O
Canonical SMILES C1CCN2C(C1)C(C(C2=O)O)O
Synonyms (1R,2S,8aR)-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone; _x000B_[1R-(1α,2β,8aα)]-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone
PubChem Compound 11286722
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator